N-[(2-chlorophenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline ring, a sulfanyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets within cells. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chlorophenyl)methyl]-2-quinazolinamine: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide: Lacks the chlorophenyl group, which may influence its binding affinity and specificity.
Uniqueness
N-[(2-chlorophenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is unique due to the presence of both the chlorophenyl and sulfanyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4OS/c26-21-12-6-4-10-19(21)16-28-23(31)17-32-25-29-22-13-7-5-11-20(22)24(30-25)27-15-14-18-8-2-1-3-9-18/h1-13H,14-17H2,(H,28,31)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGJCPDSPGWRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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